2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound known for its unique structure and properties It consists of a trifluoromethyl group attached to an ethanone backbone, which is further connected to a phenyl-substituted triazole ring
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-phenyl-1h-1,2,3-triazole and trifluoroacetyl chloride.
Reaction Conditions: The triazole compound is reacted with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures to ensure selective reactions.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including its effects on enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The phenyl group contributes to hydrophobic interactions, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(1-phenyl-1h-1,2,3-triazol-4-yl)ethan-1-one can be compared with similar compounds such as:
2,2,2-Trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one: This compound has a pyrrole ring instead of a triazole ring, leading to different chemical and biological properties.
1,1,1-Trifluoro-3-phenyl-2-propanone: This compound lacks the triazole ring and has different reactivity and applications.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a different carbonyl group arrangement, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, triazole ring, and phenyl group, which together confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H6F3N3O |
---|---|
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(1-phenyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)9(17)8-6-16(15-14-8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
PWJUZSMPRCRLJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.